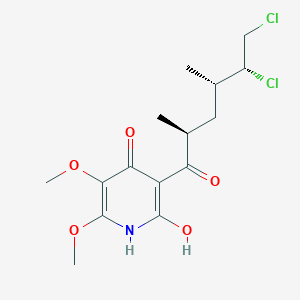

Atpenin A5

Descripción general

Descripción

ATPENIN A5 es un inhibidor potente y altamente específico del complejo II mitocondrial (succinato-ubiquinona oxidorreductasa). Se aisló por primera vez del caldo de fermentación de una cepa fúngica, Penicillium sp. FO-125, y se ha demostrado que inhibe el sistema de generación de ATP de varias células .

Aplicaciones Científicas De Investigación

ATPENIN A5 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

ATPENIN A5 ejerce sus efectos inhibiendo el complejo II mitocondrial, también conocido como succinato deshidrogenasa. Esta inhibición interrumpe la cadena de transporte de electrones, lo que lleva a la producción de especies reactivas de oxígeno. El compuesto también activa los canales de potasio sensibles a ATP mitocondriales, proporcionando efectos cardioprotectores . Los objetivos moleculares de this compound incluyen la subunidad de hierro-azufre, la subunidad citocromo b556, la subunidad de anclaje de membrana hidrófoba y la subunidad flavoproteína de la succinato deshidrogenasa .

Análisis Bioquímico

Biochemical Properties

Atpenin A5 interacts with mitochondrial complex II, specifically inhibiting the succinate-ubiquinone reductase activity . This interaction is highly selective and potent, with IC50 values of 12 and 3.7 nM for nematode and mammalian mitochondria respectively . The inhibition of mitochondrial complex II by this compound leads to the modulation of various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to produce detectable levels of reactive oxygen species (ROS) in human cancer cells, while normal cells do not produce these levels . This suggests that this compound could potentially be used as a target for developing new anticancer drugs to trigger ROS-mediated selective death of cancer cells . Additionally, this compound has been reported to stimulate mitochondrial KATP channels , showing anti-ischemic and cardioprotective effects in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the quinone-binding site of complex II . This binding inhibits the succinate-ubiquinone reductase activity of the complex, leading to a decrease in the production of ATP by oxidative phosphorylation . Furthermore, this compound has been reported to activate the mitochondrial KATP channels , which could contribute to its cardioprotective effects .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that this compound potently and specifically inhibits the succinate-ubiquinone reductase activity of mitochondrial complex II . This suggests that the effects of this compound could be long-lasting, given the crucial role of this complex in cellular energy production .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not extensively documented. It is known that this compound is a potent inhibitor of mitochondrial complex II, suggesting that its effects could vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of the mitochondrial respiratory chain, where it inhibits complex II . This complex plays a crucial role in the tricarboxylic acid cycle, a central metabolic pathway in cells . By inhibiting complex II, this compound can potentially affect the flux of this metabolic pathway .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. Given its role as an inhibitor of mitochondrial complex II, it is likely that this compound is transported to and distributed within the mitochondria of cells .

Subcellular Localization

This compound is localized within the mitochondria, where it interacts with mitochondrial complex II . This subcellular localization is crucial for its role as an inhibitor of this complex, which is embedded in the inner mitochondrial membrane .

Métodos De Preparación

La síntesis total enantioselectiva de ATPENIN A5 se ha logrado a través de un enfoque convergente. La síntesis implica una reacción de acoplamiento entre 5-yodo-2,3,4,6-tetraalcoxipirimidina y un aldehído de cadena lateral . Los pasos clave en la ruta sintética incluyen:

- Orto-metalación/boronación con borato de trimetilo y oxidación con ácido meta-cloroperoxibenzoico.

- Orto-yodación y reacción de danza de halógeno.

- Epoxidación de Sharpless y reacción de apertura regioselectiva de epóxido .

Análisis De Reacciones Químicas

ATPENIN A5 sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado usando agentes oxidantes comunes como el ácido meta-cloroperoxibenzoico.

Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente halogenación, donde se introduce yodo en la molécula.

Comparación Con Compuestos Similares

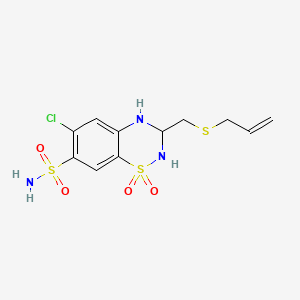

ATPENIN A5 forma parte de un grupo de compuestos conocidos como atpeninas, que son potentes inhibidores del complejo II mitocondrial. Compuestos similares incluyen:

ATPENIN A4: Otro potente inhibidor del complejo II con propiedades bioquímicas similares.

Carboxina: Un inhibidor del complejo II que requiere concentraciones más altas para una inhibición efectiva.

TTFA (4,4,4-trifluoro-1-(2-tienil)-1,3-butanodona): Otro inhibidor del complejo II, pero menos potente en comparación con this compound.

HQNO (2-heptil-4-hidroxiquinolina N-óxido): Un inhibidor del complejo II utilizado en investigación bioquímica.

This compound destaca por su alta potencia y especificidad, lo que lo convierte en una herramienta valiosa en la investigación científica y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVULNOOPECCZRG-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152478 | |

| Record name | Atpenin A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119509-24-9 | |

| Record name | Atpenin A 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119509-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atpenin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119509249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atpenin A5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atpenin A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

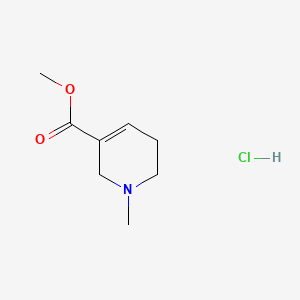

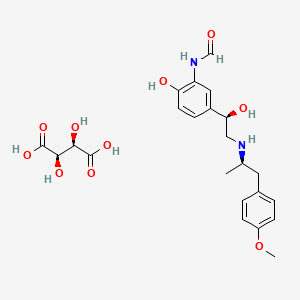

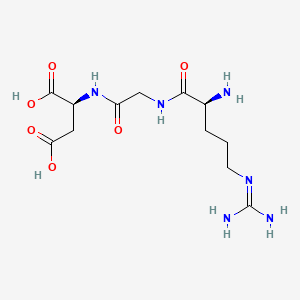

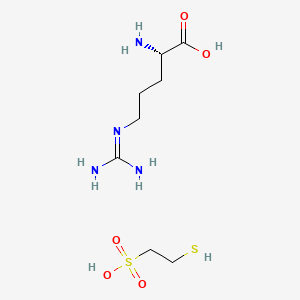

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

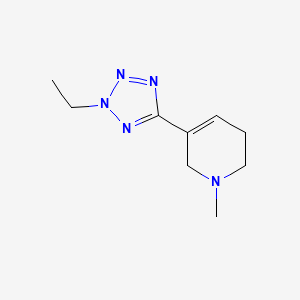

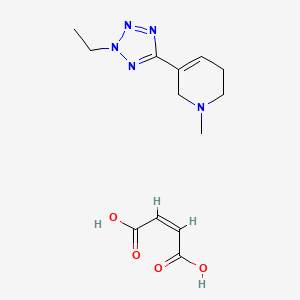

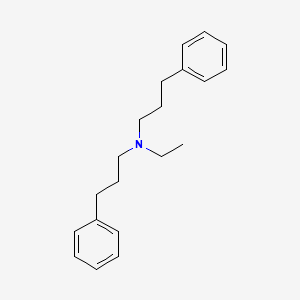

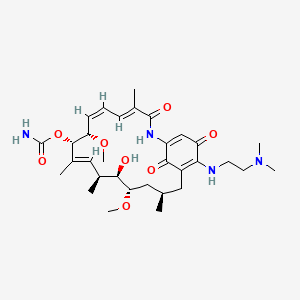

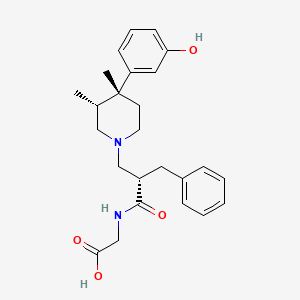

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.